molecular formula C16H17N3O2 B5179343 N-(3,4-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide

N-(3,4-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide

Cat. No.: B5179343
M. Wt: 283.32 g/mol
InChI Key: CNVQOASGALJTIB-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N’-(pyridin-3-ylmethyl)ethanediamide is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of an ethanediamide backbone with various substituents attached to the nitrogen atoms. This particular compound features a 3,4-dimethylphenyl group and a pyridin-3-ylmethyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N’-(pyridin-3-ylmethyl)ethanediamide typically involves the reaction of 3,4-dimethylphenylamine with pyridin-3-ylmethylamine in the presence of an appropriate coupling agent. Common coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-N’-(pyridin-3-ylmethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound might find use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N’-(pyridin-3-ylmethyl)ethanediamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide
  • N-(3,4-dimethylphenyl)-N’-(pyridin-4-ylmethyl)ethanediamide
  • N-(3,4-dimethylphenyl)-N’-(quinolin-3-ylmethyl)ethanediamide

Uniqueness

N-(3,4-dimethylphenyl)-N’-(pyridin-3-ylmethyl)ethanediamide is unique due to the specific positioning of the substituents on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both 3,4-dimethylphenyl and pyridin-3-ylmethyl groups may confer distinct properties compared to similar compounds with different substituent patterns.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11-5-6-14(8-12(11)2)19-16(21)15(20)18-10-13-4-3-7-17-9-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVQOASGALJTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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